molecular formula C9H16ClNO3 B3018466 3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2470437-13-7

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B3018466
CAS No.: 2470437-13-7
M. Wt: 221.68
InChI Key: WOUSADKLBOIKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol. It is known for its unique structure, which includes a morpholine ring attached to a cyclobutane ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride typically involves the reaction of morpholine with cyclobutanone, followed by carboxylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholin-4-ylcyclobutane-1-carboxylic acid
  • Cyclobutane-1-carboxylic acid derivatives
  • Morpholine derivatives

Uniqueness

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride is unique due to its combination of a morpholine ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-9(12)7-5-8(6-7)10-1-3-13-4-2-10;/h7-8H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSADKLBOIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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